Benzoic acid, 2,4-dibromo-5-chloro-

Vue d'ensemble

Description

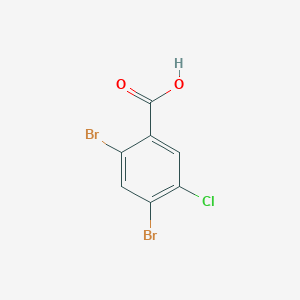

Benzoic acid, 2,4-dibromo-5-chloro- is an organic compound with the molecular formula C7H3Br2ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with two bromine atoms at the 2nd and 4th positions and a chlorine atom at the 5th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,4-dibromo-5-chloro- typically involves the bromination and chlorination of benzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where benzoic acid is treated with bromine and chlorine under controlled conditions. The reaction conditions often include the use of a solvent such as acetic acid and a catalyst like iron(III) chloride to facilitate the halogenation process.

Industrial Production Methods

On an industrial scale, the production of benzoic acid, 2,4-dibromo-5-chloro- can be achieved through a multi-step process involving the bromination and chlorination of benzoic acid. The process may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

Benzoic acid, 2,4-dibromo-5-chloro- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while reduction can produce benzoic acid derivatives with reduced functional groups.

Applications De Recherche Scientifique

Pharmaceutical Applications

Benzoic acid derivatives, particularly halogenated versions like 2,4-dibromo-5-chloro-, are significant in medicinal chemistry. They serve as intermediates in the synthesis of various pharmaceutical compounds.

Key Insights:

- Synthesis of SGLT2 Inhibitors: Benzoic acid, 2,4-dibromo-5-chloro- is utilized in the synthesis of SGLT2 inhibitors, which are promising candidates for diabetes therapy. A practical industrial process has been developed to synthesize related compounds efficiently, demonstrating scalability and cost-effectiveness .

- Antimicrobial Properties: Research indicates that halogenated benzoic acids exhibit antimicrobial activity against certain bacterial strains and fungi. This property is attributed to their ability to disrupt cellular processes, making them valuable in developing new antimicrobial agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its reactivity influenced by the presence of multiple halogen substituents.

Synthetic Routes:

Several synthetic pathways have been established for producing benzoic acid, 2,4-dibromo-5-chloro-, including:

- Bromination Reactions: Utilizing dibromo-amino silica gel as a bromination reagent has shown high regioselectivity and yield . The method enhances environmental sustainability by recycling the brominating agent.

- Multi-step Synthesis: A six-step process involving nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization has been successfully implemented for larger-scale production .

Agricultural Applications

Halogenated benzoic acids are also explored for their potential use as herbicides and pesticides. Their structural characteristics allow them to interact with biological systems effectively.

Case Studies:

- Herbicidal Activity: Compounds similar to benzoic acid, 2,4-dibromo-5-chloro-, have been tested for herbicidal properties. Their effectiveness varies based on the specific halogenation pattern and concentration used in formulations.

Comparison with Related Compounds

To understand the unique aspects of benzoic acid, 2,4-dibromo-5-chloro-, it is beneficial to compare it with other halogenated benzoic acids:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzoic Acid | CHCOOH | Basic structure without halogens |

| 2-Bromo Benzoic Acid | CHBrCOOH | One bromine; less reactive than dibrominated |

| 5-Chloro Benzoic Acid | CHClCOOH | One chlorine; used in pharmaceuticals |

| 3,5-Dibromo Benzoic Acid | CHBrCOOH | Different substitution pattern; higher reactivity |

| Benzoic Acid, 2,4-Dibromo-5-Chloro- | CHBrClO | Unique combination enhances reactivity and applications |

Mécanisme D'action

The mechanism of action of benzoic acid, 2,4-dibromo-5-chloro- involves its interaction with specific molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoic acid, 2,4-dibromo-: Similar structure but lacks the chlorine atom at the 5th position.

Benzoic acid, 2,5-dibromo-: Similar structure but with bromine atoms at the 2nd and 5th positions.

Benzoic acid, 2,4-dichloro-: Similar structure but with chlorine atoms at the 2nd and 4th positions.

Uniqueness

Benzoic acid, 2,4-dibromo-5-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Activité Biologique

Benzoic acid, 2,4-dibromo-5-chloro- is an organic compound with the molecular formula CHBrClO. It is a derivative of benzoic acid characterized by the presence of two bromine atoms and one chlorine atom on the benzene ring. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial and antifungal research.

Antimicrobial Properties

Research indicates that benzoic acid, 2,4-dibromo-5-chloro- exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi.

Key Findings:

- The compound demonstrated antifungal properties , particularly against Candida neoformans, with minimal inhibitory concentrations (MIC) reported as low as 0.06 μg/mL in certain derivatives that share structural similarities with benzoic acid, 2,4-dibromo-5-chloro- .

- Its mechanism of action involves disrupting microbial cell membranes and inhibiting essential enzymatic processes, which is common among many benzoic acid derivatives .

Cytotoxicity and Selectivity

In studies assessing cytotoxicity, benzoic acid derivatives have shown varying effects on different cell lines. For instance:

- In a study involving human foreskin fibroblasts and cancer cell lines (Hep-G2 and A2058), the compound exhibited low cytotoxicity, suggesting a favorable safety profile for potential therapeutic applications .

- Selectivity indices (SI) greater than 1000 were noted for some derivatives, indicating high selectivity against fungal targets compared to mammalian cells .

Anti-Biofilm Activity

Recent investigations have focused on the anti-biofilm properties of benzoic acid derivatives. A study highlighted:

- The effectiveness of certain derivatives in inhibiting biofilm formation in Pseudomonas aeruginosa, with significant reductions observed at concentrations as low as 3 mM .

The biological activity of benzoic acid, 2,4-dibromo-5-chloro- can be attributed to its ability to act as an electrophile , facilitating reactions that disrupt cellular integrity in microbes. This electrophilic nature allows it to form new chemical bonds with essential cellular components, leading to antimicrobial effects .

Research Data Summary

| Study | Biological Activity | MIC (μg/mL) | Cell Line Tested | Cytotoxicity |

|---|---|---|---|---|

| Study 1 | Antifungal (C. neoformans) | 0.06 | Human fibroblasts | Low |

| Study 2 | Anti-biofilm (P. aeruginosa) | N/A | N/A | N/A |

| Study 3 | Cytotoxicity evaluation | N/A | Hep-G2, A2058 | Minimal |

Case Study: Antifungal Efficacy

In a comparative study on various benzoic acid derivatives, it was found that those containing dibromo and chloro substitutions exhibited superior antifungal activity compared to their mono-substituted counterparts. The study utilized time-kill assays to determine the speed and effectiveness of these compounds against C. neoformans, revealing complete eradication at concentrations lower than previously documented for other antifungals .

Case Study: Biofilm Inhibition

A recent investigation into the anti-biofilm capabilities of benzoic acid derivatives showed that the compound significantly inhibited biofilm formation in Pseudomonas aeruginosa. The most effective derivative demonstrated a reduction in biofilm biomass by over 67% at optimal concentrations, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Propriétés

IUPAC Name |

2,4-dibromo-5-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWZSQKCDWJPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301553 | |

| Record name | 2,4-Dibromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150812-33-2 | |

| Record name | 2,4-Dibromo-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150812-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.